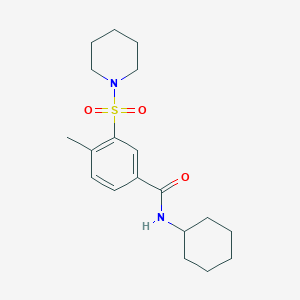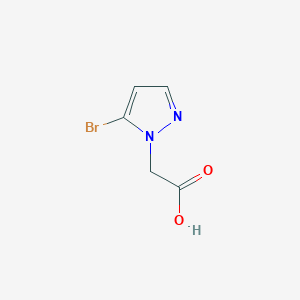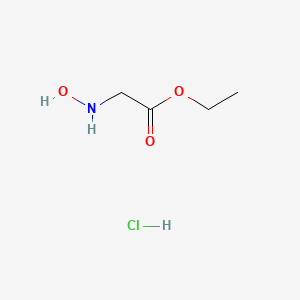
(2S)-1-methanesulfonyl-4-methylpentan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-methanesulfonyl-4-methylpentan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a methanesulfonyl group attached to the second carbon of a 4-methylpentan-2-amine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-methanesulfonyl-4-methylpentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-methylpentan-2-amine.
Methanesulfonylation: The key step involves the introduction of the methanesulfonyl group. This can be achieved by reacting the starting amine with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-1-methanesulfonyl-4-methylpentan-2-amine can undergo oxidation reactions, where the amine group is converted to a corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or Grignard reagents (RMgX) in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new compounds with different functional groups replacing the methanesulfonyl group.
科学的研究の応用
Chemistry: (2S)-1-methanesulfonyl-4-methylpentan-2-amine is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential role as a building block in the synthesis of biologically active molecules. It may be used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers investigate its potential as a pharmacophore in the design of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of (2S)-1-methanesulfonyl-4-methylpentan-2-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the activity of enzymes or receptors. The compound’s amine group may also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
類似化合物との比較
(2S)-1-methanesulfonyl-4-methylpentan-2-amine: can be compared with other sulfonylated amines, such as (2S)-1-methanesulfonyl-4-ethylpentan-2-amine and (2S)-1-methanesulfonyl-4-propylpentan-2-amine.
Enantiomers and Diastereomers: The compound’s stereochemistry can be compared with its enantiomers and diastereomers, which may exhibit different physical and chemical properties.
Uniqueness:
- The presence of the methanesulfonyl group at the second carbon position imparts unique reactivity to this compound, distinguishing it from other amines.
- Its specific stereochemistry (2S) also contributes to its distinct behavior in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H17NO2S |
|---|---|
分子量 |
179.28 g/mol |
IUPAC名 |
(2S)-4-methyl-1-methylsulfonylpentan-2-amine |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)4-7(8)5-11(3,9)10/h6-7H,4-5,8H2,1-3H3/t7-/m0/s1 |
InChIキー |
QVZZETZFYSNNSK-ZETCQYMHSA-N |
異性体SMILES |
CC(C)C[C@@H](CS(=O)(=O)C)N |
正規SMILES |
CC(C)CC(CS(=O)(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


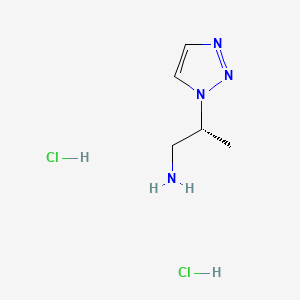

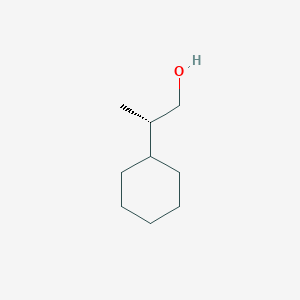
![2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)
![3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid](/img/structure/B13573620.png)
![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)


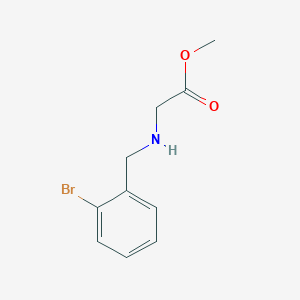
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
